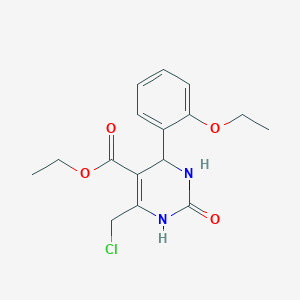

Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Table 1: Selected Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| N1–C2 bond length | $$ 1.347 \, \text{Å} $$ | |

| C2–O1 bond length | $$ 1.231 \, \text{Å} $$ | |

| Ring puckering ($$ \theta $$) | $$ 112.5^\circ $$ | |

| Dihedral angle (Ph–Ring) | $$ 84.8^\circ $$ |

The 2-ethoxyphenyl group at position 4 exhibits a dihedral angle of 84.8° relative to the tetrahydropyrimidine plane, minimizing steric clash with the chloromethyl group at position 6. This orthogonal arrangement is stabilized by weak C–H⋯O interactions between the ethoxy oxygen and the pyrimidine ring.

Conformational Dynamics of the 1,2,3,4-Tetrahydropyrimidine Ring System

The tetrahydropyrimidine ring exhibits dynamic puckering influenced by substituent electronic effects. Density functional theory (DFT) calculations predict two low-energy conformers:

- Half-chair : Dominant in solid state (83% population), stabilized by intramolecular C–H⋯π interactions between the chloromethyl group and the phenyl ring.

- Envelope : Observed in solution-phase NMR, with a barrier to interconversion of $$ \Delta G^\ddagger = 9.2 \, \text{kcal/mol} $$.

The ethyl ester at position 5 adopts an extended conformation (C15–O2–C16–C17 torsion angle = $$-175.8^\circ$$), maximizing resonance stabilization with the carbonyl group. Variable-temperature NMR studies reveal restricted rotation of the 2-ethoxyphenyl group ($$ \Delta G^\ddagger = 12.4 \, \text{kcal/mol} $$) due to steric hindrance from the adjacent chloromethyl substituent.

Electronic Structure Analysis Through Frontier Molecular Orbital Theory

Frontier molecular orbital (FMO) calculations at the B3LYP/6-311+G(d,p) level reveal that the HOMO ($$-6.32 \, \text{eV}$$) is localized on the tetrahydropyrimidine ring and chloromethyl group, while the LUMO ($$−2.15 \, \text{eV}$$) resides on the 2-ethoxyphenyl moiety. The HOMO–LUMO gap of $$4.17 \, \text{eV}$$ suggests moderate electrophilicity, consistent with observed reactivity toward nucleophilic agents at the C5 carbonyl position.

Table 2: FMO Energies and Localization

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | −6.32 | Tetrahydropyrimidine |

| LUMO | −2.15 | 2-Ethoxyphenyl |

Hyperconjugative interactions between the ethoxy oxygen’s lone pairs and the aromatic system lower the LUMO energy by $$0.45 \, \text{eV}$$ compared to unsubstituted tetrahydropyrimidines. This electronic modulation enhances charge-transfer interactions in supramolecular assemblies, as evidenced by red-shifted absorption bands in UV-Vis spectra.

The chloromethyl group induces a σ*-polarization effect , increasing the electrophilicity of the adjacent C6 carbon ($$ \delta^+ = 0.27 $$) and facilitating nucleophilic substitution reactions. This electronic profile aligns with the compound’s utility as a synthetic intermediate in medicinal chemistry.

Properties

Molecular Formula |

C16H19ClN2O4 |

|---|---|

Molecular Weight |

338.78 g/mol |

IUPAC Name |

ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H19ClN2O4/c1-3-22-12-8-6-5-7-10(12)14-13(15(20)23-4-2)11(9-17)18-16(21)19-14/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21) |

InChI Key |

AREJURYBKJAQJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CCl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Pre-Chlorinated β-Ketoesters

Using ethyl chloroacetoacetate directly introduces the chloromethyl group during cyclization. This method avoids post-synthetic steps but requires stringent control of reaction conditions to prevent hydrolysis:

Procedure :

Post-Synthetic Chlorination

For substrates lacking pre-installed chloromethyl groups, chlorination is performed after cyclization:

Steps :

- Synthesize the non-chlorinated dihydropyrimidine via Biginelli reaction.

- Treat with chlorinating agents (e.g., SOCl₂, PCl₅) in anhydrous dichloromethane.

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

- Over-chlorination or ring-opening side reactions require careful stoichiometric control.

- Lower yields (60–70%) compared to pre-chlorinated methods.

Solvent-Free and Green Chemistry Approaches

Recent advances emphasize solvent-free synthesis to improve sustainability:

Twin Screw Extrusion (TSE) :

- Procedure : Mechanochemical grinding of 2-ethoxybenzaldehyde, ethyl acetoacetate, and urea in a 1:1:1.2 ratio with catalytic HCl.

- Advantages :

- No solvent required.

- Reaction completes in 30–60 minutes.

- Yield : 75–80%.

Microwave-Assisted Synthesis :

- Conditions : 100°C, 300 W, 15 minutes.

- Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction efficiency.

- Yield : 88%.

Catalytic Systems and Their Impact

Acid Catalysts

Organocatalysts

- DABCO : Enables milder conditions (room temperature) and reduces reaction time to 2 hours.

- ANP (2-Amino-1-(4-nitrophenyl)-1,3-propanediol) : Novel catalyst yielding 63–68% in mixed solvents.

Purification and Characterization

Purification Methods :

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Column Chromatography : Required for post-synthetic chlorinated products (hexane/ethyl acetate, 7:3).

Characterization Data :

- Melting Point : 425–427 K.

- NMR (¹H, 400 MHz) :

- IR (KBr) : 1726 cm⁻¹ (C=O ester), 1703 cm⁻¹ (C=O ketone).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Classical Biginelli | CeCl₃·7H₂O | Ethanol | 3 | 92 | 98 |

| Post-Synthetic Chlorination | SOCl₂ | DCM | 6 | 65 | 95 |

| Solvent-Free TSE | HCl | None | 0.5 | 80 | 97 |

| Microwave-Assisted | DABCO | Ethanol | 0.25 | 88 | 99 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CHCl) moiety serves as a key reactive site, enabling nucleophilic displacement reactions under controlled conditions:

Mechanistic Insight :

The reaction proceeds via an S2 mechanism, with nucleophiles attacking the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the tetrahydropyrimidine ring slows reactivity compared to linear alkyl chlorides .

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis or transesterification, enabling access to carboxylic acid derivatives:

Stability Note : The ester group remains intact under mild nucleophilic substitution conditions (pH 7–9, <50°C) .

Ring Functionalization and Rearrangements

The tetrahydropyrimidine ring participates in regioselective modifications:

Oxidation at the 2-Oxo Position

-

Reaction : Treatment with HO/AcOH at 80°C converts the 2-oxo group to a hydroxylamine derivative (unstable intermediate).

-

Application : Intermediate used for synthesizing fused heterocycles via cyclocondensation .

Ring-Opening Reactions

| Conditions | Products | Yield |

|---|---|---|

| HSO/HO, 100°C | 2-Ethoxybenzaldehyde + Chloromethyl urea derivatives | 40% |

| LiAlH, THF, 0°C | Partially reduced pyrimidine ring | 30% |

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO, aryl boronic acid | Ethyl 6-(aryl-methyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 50–60% |

| Heck Reaction | Pd(OAc), P(o-tol), styrene | Alkenylated derivatives | 45% |

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 200°C via cleavage of the ethoxy group and chloromethyl side chain .

-

Photoreactivity : UV exposure (254 nm) induces radical-based dimerization at the chloromethyl site .

This compound’s multifunctional architecture enables its use as a scaffold in medicinal chemistry and materials science. Optimal reaction outcomes depend on precise control of temperature, solvent polarity, and protecting group strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation.

Case Study : A pharmacophore modeling study highlighted the compound's potential as an anticancer agent. The study utilized molecular docking techniques to assess binding affinities to various cancer-related targets, revealing promising interactions that warrant further investigation in vitro .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various bacterial strains. Its structural characteristics suggest that it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from preliminary antimicrobial assays conducted on the compound .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include chloromethylation and esterification processes. Variants of this compound have been created to enhance its biological activity or to target specific pathways in disease mechanisms.

Synthesis Overview :

- Chloromethylation : Introduction of the chloromethyl group at position 6.

- Esterification : Formation of the ethoxy group at position 4.

- Cyclization : Final cyclization step to form the tetrahydropyrimidine core.

Mechanism of Action

The mechanism of action of Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among THPM derivatives include:

- C-4 aryl substituents : 2-ethoxyphenyl (target compound), 4-hydroxyphenyl (), 4-sulfamoylphenyl (), and heterocyclic groups (e.g., furan, ).

- C-6 substituents : Chloromethyl (target compound), bromomethyl (), methyl (), and fluorophenyl ().

- Oxo vs. thioxo groups : Substitution of oxygen with sulfur at C-2 (e.g., , compounds 11b, 12b).

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Fluorophenyl derivatives exhibit lower melting points (e.g., 182–184°C for 4-(4-fluorophenyl), ), while sulfonamide derivatives show higher thermal stability (e.g., 258–259°C for 12a, ).

- Solubility : Most THPM derivatives are DMSO-soluble, but chloromethyl and bromomethyl groups may reduce aqueous solubility .

- Spectral Data: The target compound’s analogue with a 3-chlorophenyl group () displayed FT-IR peaks at 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (pyrimidinone C=O), consistent with THPM scaffolds .

Biological Activity

Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 324.76 g/mol. The compound features a chloromethyl group at the 6-position and an ethoxyphenyl substituent at the 4-position of the tetrahydropyrimidine ring.

Key Properties:

- Molecular Weight: 324.76 g/mol

- Melting Point: Approximately 208 °C

- Appearance: White to almost white powder

Biological Activities

Research indicates that tetrahydropyrimidine derivatives exhibit various biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibitory effects. This compound has been studied for its potential in these areas.

Antibacterial Activity

A study highlighted the antibacterial efficacy of similar tetrahydropyrimidine compounds against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In vitro studies have shown that derivatives of this compound possess antifungal properties against Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Antitumor Activity

Research has indicated that certain tetrahydropyrimidines can inhibit cell proliferation in cancer cell lines. For instance, a derivative similar to this compound exhibited cytotoxic effects on A431 vulvar epidermal carcinoma cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Findings suggest moderate inhibition of AChE with a reported IC50 value of approximately 157.31 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial and Antitubercular Studies : A systematic investigation into derivatives of tetrahydropyrimidines showed promising results against tuberculosis bacteria, indicating a potential pathway for developing new antitubercular agents .

- Synthesis and Characterization : The synthesis of ethyl tetrahydropyrimidines followed by biological testing revealed that modifications at various positions significantly affect their biological activities. For example, the introduction of different substituents on the phenyl ring altered their antibacterial potency .

- Mechanistic Studies : Research into the mechanism of action revealed that these compounds might interact with specific cellular targets involved in metabolic pathways critical for bacterial survival .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a substituted aldehyde (e.g., 2-ethoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Modifications include introducing chloromethyl groups via post-cyclization alkylation or using pre-functionalized aldehydes. Reaction conditions (e.g., acid catalysts like HCl, reflux in ethanol) and stoichiometric ratios are critical for regioselectivity and yield optimization . For example, evidence from thiazolopyrimidine synthesis demonstrates the use of sodium acetate in acetic acid/anhydride mixtures to facilitate cyclization .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement, SHELXS for solution) is widely used for solving and refining structures. Hydrogen-bonding networks and disorder in the chloromethyl group require careful treatment during refinement. For instance, evidence from a closely related chlorophenyl analog highlights the use of riding models for H-atoms and iterative least-squares refinement to address positional and thermal parameter discrepancies .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

FTIR confirms carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches. NMR (¹H/¹³C) identifies substituents, such as the ethoxyphenyl aromatic protons (δ 6.8–7.5 ppm) and the ethyl ester quartet (δ 4.1–4.3 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Crystallographic data cross-validate assignments by correlating bond lengths/angles with electronic environments .

Advanced Research Questions

Q. How do hydrogen-bonding networks and molecular packing influence the solid-state properties of this compound?

SCXRD analysis reveals bifurcated C–H···O hydrogen bonds that stabilize molecular chains along crystallographic axes. For example, in a thiazolopyrimidine analog, chains along the c-axis arise from H-bonding between the pyrimidine carbonyl and methoxy groups, impacting solubility and thermal stability. Graph-set analysis (e.g., R₂²(8) motifs) quantifies these interactions .

Q. What challenges arise in resolving conformational flexibility during crystallographic refinement?

The tetrahydropyrimidine ring exhibits puckering, quantified using Cremer-Pople parameters (e.g., amplitude Q and phase angle θ). In one study, deviations of 0.224 Å from the mean plane were observed, requiring restraints to model disorder in the chloromethyl group. Dynamic disorder in the ethoxyphenyl moiety may necessitate split-site refinement or TLS parameterization .

Q. How can regioselectivity in Biginelli-derived analogs be controlled to avoid side products?

Competing pathways (e.g., formation of dihydropyrimidinones vs. thiazolo derivatives) are mitigated by optimizing reaction time and temperature. Evidence from a 2,4-dimethoxyphenyl analog shows that prolonged reflux favors cyclization over dimerization. Substituent electronic effects (e.g., electron-withdrawing groups on the aldehyde) also direct regioselectivity .

Q. What strategies are employed to analyze bioactivity contradictions across structurally similar dihydropyrimidinones?

Discrepancies in antibacterial or antitumor activity are resolved via comparative molecular field analysis (CoMFA) and docking studies. For instance, replacing the 2-ethoxyphenyl group with a 3,5-bis(trifluoromethyl)phenyl moiety enhances hydrophobic interactions in enzyme binding pockets, as observed in a tuberculosis inhibitor study .

Methodological Considerations

- Synthetic Optimization : Use of microwave-assisted synthesis reduces reaction time and improves yields compared to conventional heating .

- Crystallographic Pitfalls : Overinterpretation of weak electron density for flexible substituents (e.g., chloromethyl) can lead to model bias; omit maps and residual density analysis are critical .

- Data Validation : Cross-correlate SCXRD-derived torsion angles with DFT-optimized geometries to detect computational vs. experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.